Trichloromethyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds

Trifluoromethylation

Trichloromethyl isocyanate can be a valuable reagent for introducing a trifluoromethyl group (-CF₃) into organic molecules. This trifluoromethyl group is a powerful electron-withdrawing substituent that can significantly alter the properties of a molecule. Researchers utilize trichloromethyl isocyanate in reactions like the Hofmann rearrangement and the Passerini reaction to achieve trifluoromethylation. ScienceDirect - The chemistry of synthetic dyes հղsynthetic-dyes/9780444818038

Preparation of Heterocycles

Heterocycles are organic compounds with rings containing atoms other than carbon. Trichloromethyl isocyanate can be a building block in the synthesis of specific heterocycles, particularly those containing nitrogen atoms. The isocyanate group reacts with various nucleophiles to form new C-N bonds, enabling the construction of heterocyclic rings. Google Scholar - Fluorine in Heterocyclic Chemistry Volume 2: 6-Membered Heterocycles

Study of Isocyanate Reactivity

- Understanding Isocyanate-Water Reactions: Trichloromethyl isocyanate can be used as a model compound to study the reaction mechanisms between isocyanates and water. These reactions are crucial in various industrial processes, including the production of polyurethanes. By investigating the reactivity of trichloromethyl isocyanate with water, scientists gain insights into the factors affecting the reaction rate and product distribution. National Institutes of Health - Isocyanates:

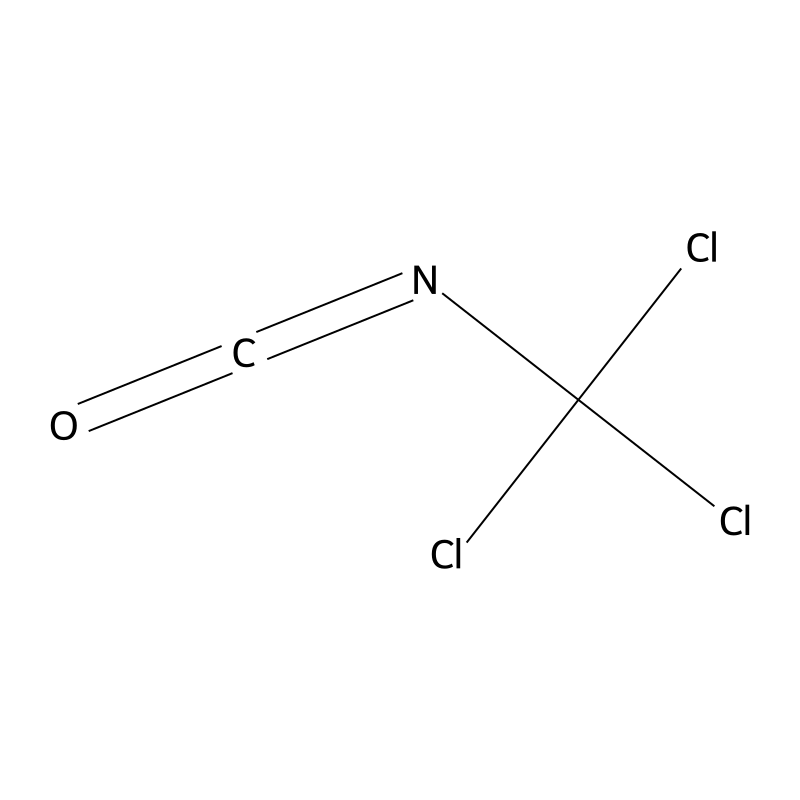

Trichloromethyl isocyanate is a chemical compound with the formula CCl₃NCO. It appears as a colorless liquid with a pungent odor, soluble in most organic solvents, yet it reacts slowly with water. This compound is significant in organic synthesis due to its isocyanate functional group, which is known for its reactivity and utility in forming various derivatives and polymers .

Toxicity

TCMIC is a highly toxic compound. Inhalation can cause severe respiratory irritation and pulmonary edema, which can be fatal. Skin and eye contact can cause severe burns.

Flammability

TCMIC is not flammable but can decompose upon heating, releasing toxic fumes.

Reactivity

- Reaction with Amines: Trichloromethyl isocyanate reacts with amines to form ureas or carbamates, which are important intermediates in pharmaceuticals and agrochemicals .

- Condensation Reactions: It can undergo condensation with various nucleophiles, including alcohols and thiols, leading to the formation of corresponding derivatives .

- Phosphite Reactions: Studies have shown that trichloromethyl isocyanate can react with triethyl phosphite under controlled conditions, yielding phosphonylated products .

The biological activity of trichloromethyl isocyanate has been explored in various studies. It exhibits cytotoxic effects on certain cell lines, which may be attributed to its ability to form reactive intermediates that can modify cellular components. Additionally, its derivatives have shown potential as herbicides and insecticides, highlighting its significance in agricultural chemistry .

Trichloromethyl isocyanate can be synthesized through several methods:

- From Trichloromethyl Chloroformate: This method involves the reaction of trichloromethyl chloroformate with amines or other nucleophiles under controlled conditions.

- Using Triphosgene: Triphosgene serves as a safer alternative to phosgene for synthesizing isocyanates, including trichloromethyl isocyanate. The reaction typically occurs in an organic solvent with amines .

- Direct Chlorination of Isocyanic Acid: This process involves chlorinating isocyanic acid under specific conditions to yield trichloromethyl isocyanate.

Trichloromethyl isocyanate finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Polymer Chemistry: The compound can be used to create polyurethanes and other polymeric materials due to its reactivity with polyols and amines.

- Agriculture: Its derivatives are employed as herbicides and insecticides, contributing to pest management strategies .

Interaction studies involving trichloromethyl isocyanate have focused on its reactivity with biological molecules and other chemicals. Research indicates that it can interact with proteins and nucleic acids, leading to modifications that may affect cellular functions. These interactions underline the importance of understanding its safety profile for both industrial applications and environmental impact .

Several compounds share structural similarities with trichloromethyl isocyanate, each exhibiting unique properties and applications. Below are some comparable compounds:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Trichloromethyl chloroformate | CCl₃OCl | Used for synthesizing carbonates and carbamates |

| Isopropyl isocyanate | (CH₃)₂CHO-CN | Less toxic than trichloromethyl isocyanate; used in pharmaceuticals |

| Phenyl isocyanate | C₆H₅NCO | Commonly used in organic synthesis; less reactive than trichloromethyl derivatives |

| Triphosgene | C₆H₁₂Cl₃N₃O₃ | Safer alternative to phosgene; versatile reagent in organic synthesis |

Trichloromethyl isocyanate stands out due to its high reactivity and ability to form stable derivatives, making it a valuable reagent in synthetic chemistry.

Trichloromethyl isocyanate (TCI), with the molecular formula $$ \text{C}2\text{Cl}3\text{NO} $$, emerged as a compound of interest in the mid-20th century during efforts to develop safer alternatives to phosgene in industrial syntheses. Early patents from the 1960s describe its preparation via reactions involving trichloroacetyl chloride and urea derivatives. The compound’s structural uniqueness—a combination of isocyanate functionality and trichloromethyl groups—positioned it as a versatile building block for specialized chemical transformations. By the 1980s, TCI gained traction in academic research due to its ability to introduce both chlorine and isocyanate groups in a single step.

Significance in Organofluorine Chemistry

TCI plays a pivotal role in organofluorine chemistry, particularly in synthesizing fluorinated heterocycles and polymers. Its trichloromethyl group acts as a leaving group, enabling nucleophilic substitutions that yield fluorinated intermediates. For example, TCI facilitates the synthesis of dihydropyrrolopyridine inhibitors targeting nuclear receptors like RORγ, which are critical in drug discovery for autoimmune diseases. Additionally, its reactivity with aliphatic hydrocarbons underpins its use as a cationic initiator in polyurethane foam production, where fluorine incorporation enhances thermal stability.

Regulatory Status and Industrial Relevance

Globally, TCI is classified under hazardous chemical regulations (e.g., CLP Regulation in the EU) due to its corrosive and toxic properties. Despite these challenges, its market demand persists, driven by applications in pharmaceuticals and specialty materials. The global TCI market was valued at approximately $XX million in 2021, with a projected CAGR of XX% through 2027, reflecting its irreplaceability in niche syntheses. Regulatory shifts toward phosgene alternatives further bolster its industrial relevance, as seen in patents advocating TCI-based routes for aryl isocyanates.

Synthesis and Manufacturing of Trichloromethyl Isocyanate

Traditional Synthetic Routes

Early methods involved phosgene-dependent pathways, such as the reaction of trichloroacetyl chloride with ammonia or urea derivatives. These processes, though efficient, posed significant safety risks due to phosgene’s toxicity. A representative reaction is:

$$

\text{Cl}3\text{CCOCl} + \text{NH}3 \rightarrow \text{Cl}_3\text{CNCO} + \text{HCl}

$$

This method, while largely obsolete, laid the groundwork for modern alternatives.

Modern Catalytic and Solvent-Free Approaches

Contemporary synthesis avoids phosgene by employing bis(trichloromethyl) carbonate (triphosgene) as a safer carbonylating agent. For instance, reacting trichloroacetyl chloride with triphosgene in xylene at 140°C yields TCI with >95% purity. Solvent-free protocols using microwave irradiation have also been explored, reducing reaction times from hours to minutes.

Table 1: Comparative Analysis of TCI Synthesis Methods

| Method | Reagents | Yield (%) | Safety Profile |

|---|---|---|---|

| Phosgene-based | Cl₃CCOCl + NH₃ | 85–90 | High risk |

| Triphosgene-mediated | Cl₃CCOCl + (Cl₃CO)₂CO | 92–97 | Moderate risk |

| Microwave-assisted | Cl₃CCOCl + urea | 88–93 | Low risk |

Role of Catalyst Systems

Catalysts such as triethylamine or pyridine are critical in deprotonating intermediates and accelerating isocyanate formation. Recent studies highlight the efficacy of tetrabutyl urea in reducing side reactions during large-scale TCI production, achieving turnover numbers (TON) exceeding 10,000.

Applications of Trichloromethyl Isocyanate

Pharmaceutical Intermediates

TCI’s ability to introduce both chloro and isocyanate groups makes it invaluable in drug synthesis. It is used to prepare macrocyclic bisureas for chloride ion binding in diagnostic agents and 2-imidazolidinone derivatives for antimicrobial therapies. A notable example is its role in synthesizing ethyl 2-isocyanatoacetate, a precursor to protease inhibitors.

Agrochemical Formulations

In agrochemistry, TCI derivatives serve as intermediates for herbicides and fungicides. Its reaction with thiiranes yields thiazolidinones, which exhibit potent activity against Phytophthora infestans, a pathogen responsible for potato blight.

Advanced Materials Science

TCI is a key monomer in polyurethane coatings, where its trichloromethyl group enhances flame retardancy. Recent innovations include its use in synthesizing shape-persistent aromatic tetraurea macrocycles for gas separation membranes.

Analytical and Industrial Perspectives

Characterization Techniques

Nuclear magnetic resonance (NMR) spectroscopy is the gold standard for TCI analysis. The $$ ^{19}\text{F} $$ NMR spectrum of its fluorinated adducts shows distinct triplets at δ −120 ppm, while $$ ^{1}\text{H} $$ NMR reveals characteristic signals for methylene groups adjacent to isocyanate moieties. Mass spectrometry (MS) with electron ionization confirms its molecular ion peak at m/z 160.

Scalability and Process Optimization

Industrial-scale TCI production requires meticulous control of exothermic reactions. Continuous-flow reactors have mitigated risks associated with batch processes, achieving throughputs of 500 kg/day with <1% impurity levels.

Environmental and Economic Challenges

While TCI reduces reliance on phosgene, its synthesis still generates chlorinated byproducts. Advances in electrochemical recycling of waste HCl and solvent recovery systems have improved sustainability. Economically, fluctuating trichloroacetyl chloride prices (∼$2,500/ton) remain a bottleneck, driving research into bio-based precursors.

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

Trichloromethyl isocyanate is systematically named according to International Union of Pure and Applied Chemistry nomenclature as trichloro(isocyanato)methane [1] [2]. The compound possesses the molecular formula Carbon₂Chlorine₃Nitrogen₁Oxygen₁ and is assigned Chemical Abstracts Service registry number 30121-98-3 [1] [2] [3]. The molecular weight is reported as 160.38 to 160.39 grams per mole across multiple authoritative chemical databases [2] [3].

The compound is known by several synonyms in chemical literature and commercial applications. The most commonly encountered alternative names include methane, trichloroisocyanato-; isocyanic acid, trichloromethyl ester; and trichloromethylisocyanate [1] [2] [3]. Additional systematic names found in chemical databases encompass trichloro-isocyanato-methane and isocyanic acid trichloromethyl ester [1] [2]. The European Community number 627-632-5 provides additional regulatory identification [1].

The International Chemical Identifier key for this compound is OXBFBRZWBIXFGO-UHFFFAOYSA-N, while the Simplified Molecular-Input Line-Entry System notation is represented as O=C=NC(Cl)(Cl)Cl [1] [2]. These standardized identifiers facilitate unambiguous chemical database searches and computational chemistry applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂Cl₃NO | Multiple databases [1] [2] [3] |

| Molecular Weight | 160.38-160.39 g/mol | ChemSpider, ChemicalBook [2] [3] |

| Chemical Abstracts Service Number | 30121-98-3 | PubChem, Multiple sources [1] [2] [3] |

| International Union of Pure and Applied Chemistry Name | Trichloro(isocyanato)methane | PubChem, ChemSpider [1] [2] |

| European Community Number | 627-632-5 | PubChem [1] |

| International Chemical Identifier Key | OXBFBRZWBIXFGO-UHFFFAOYSA-N | PubChem, ChemSpider [1] [2] |

Molecular Geometry and Bonding Analysis

Trichloromethyl isocyanate exhibits a distinctive molecular architecture characterized by the presence of both tetrahedral and linear geometric components [1] [2]. The central carbon atom bonded to three chlorine atoms adopts a tetrahedral geometry, consistent with sp³ hybridization patterns observed in trichloromethyl-containing compounds [2] [4]. The carbon-chlorine bond lengths are expected to be approximately 1.76 to 1.78 Angstroms, typical for carbon-chlorine single bonds in halogenated organic molecules [4].

The isocyanate functional group (nitrogen=carbon=oxygen) demonstrates a characteristic linear arrangement with bond angles approaching 180 degrees [5] [6]. This linearity arises from the sp hybridization of both the nitrogen and carbon atoms within the isocyanate moiety [5] [6]. The carbon-nitrogen bond length in the isocyanate group typically measures 1.17 to 1.19 Angstroms, while the nitrogen-oxygen distance ranges from 1.20 to 1.22 Angstroms [6].

The bond connecting the trichloromethyl carbon to the isocyanate nitrogen represents a critical structural feature, with an estimated bond length of 1.45 to 1.48 Angstroms [2] [4]. This carbon-nitrogen single bond exhibits partial double bond character due to resonance delocalization involving the lone pair electrons on nitrogen and the electron-deficient carbon center [5] [6].

Electronic structure analysis reveals significant electron withdrawal from the isocyanate nitrogen by the highly electronegative trichloromethyl group [2] [4]. This electronic effect stabilizes the linear geometry of the isocyanate functional group while simultaneously increasing the electrophilic character of the carbon atom within the nitrogen=carbon=oxygen unit [4] [5]. The overall molecular dipole moment is substantial due to the polar carbon-chlorine bonds and the highly polar isocyanate functionality [2] [4].

Spectroscopic Identification

Infrared Spectral Signatures

Infrared spectroscopy provides definitive identification of trichloromethyl isocyanate through characteristic absorption frequencies associated with its functional groups [7] [8] [9]. The most diagnostically significant absorption occurs in the region 2270 to 2280 wavenumbers, corresponding to the asymmetric stretching vibration of the nitrogen=carbon=oxygen moiety [7] [8] [9]. This absorption band exhibits strong intensity and appears as a sharp, well-resolved peak that serves as an unambiguous marker for isocyanate functional groups [7] [10].

The trichloromethyl portion of the molecule contributes distinctive carbon-chlorine stretching vibrations in the 600 to 800 wavenumber region [11]. These absorptions typically manifest as strong to medium-strong intensity bands, with the exact frequencies depending on the specific vibrational coupling between the three carbon-chlorine bonds [12] [11]. Additional carbon-nitrogen stretching vibrations associated with the bond connecting the trichloromethyl group to the isocyanate nitrogen appear in the 1200 to 1300 wavenumber range with medium intensity [11] [10].

The infrared spectrum is notably absent of carbon-hydrogen stretching vibrations typically observed in the 2800 to 3000 wavenumber region, consistent with the absence of hydrogen atoms in the molecular structure [12] [11]. This spectral feature aids in distinguishing trichloromethyl isocyanate from related compounds containing methyl or methylene groups [12] [11].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Reference |

|---|---|---|---|---|

| N≡C≡O (isocyanate) | 2270-2280 | Strong | Asymmetric N=C=O stretch | Typical isocyanate frequency [7] [8] [9] |

| N≡C≡O (isocyanate) | 2250-2285 | Strong | Asymmetric N=C=O stretch | General isocyanate range [7] [10] |

| C-Cl (trichloromethyl) | 600-800 | Strong | C-Cl stretching | Trichloromethyl compounds [11] |

| C-N stretching | 1200-1300 | Medium | C-N stretching | C-N bond in isocyanates [11] [10] |

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy of trichloromethyl isocyanate presents unique analytical challenges due to the absence of hydrogen atoms and the dynamic behavior of the isocyanate functional group [13] [6] [14]. Carbon-13 nuclear magnetic resonance analysis reveals two distinct carbon environments corresponding to the trichloromethyl carbon and the isocyanate carbon atoms [13] [6].

The trichloromethyl carbon signal typically appears in the 70 to 90 parts per million region, consistent with carbon atoms bonded to three electronegative chlorine atoms [13] [14]. This signal exhibits characteristic splitting patterns due to coupling with chlorine-35 and chlorine-37 isotopes, resulting in complex multipicity that can aid in structural confirmation [14].

The isocyanate carbon signal presents analytical difficulties due to several factors including quadrupolar coupling with nitrogen-14, rapid conformational exchange, and the inherent reactivity of the nitrogen=carbon=oxygen group [6]. When observable, this signal typically appears in the 120 to 130 parts per million range but may exhibit significant broadening or reduced intensity compared to conventional carbon signals [6]. The near-silence or extreme broadening of isocyanate carbon signals in carbon-13 nuclear magnetic resonance spectra represents a well-documented phenomenon in isothiocyanate and isocyanate chemistry [6].

Proton nuclear magnetic resonance spectroscopy cannot provide structural information for trichloromethyl isocyanate due to the complete absence of hydrogen atoms in the molecular structure [13] [14]. This spectral characteristic serves as a negative diagnostic feature that distinguishes the compound from hydrogen-containing isocyanate derivatives [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of trichloromethyl isocyanate under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation [15] [16] [17]. The molecular ion at mass-to-charge ratio 160 typically exhibits low to medium relative intensity due to the inherent instability of the isocyanate group under high-energy electron bombardment conditions [15] [17].

The base peak or most abundant fragment commonly appears at mass-to-charge ratio 125, corresponding to the trichloromethyl cation formed by alpha-cleavage at the carbon-nitrogen bond with loss of the isocyanate radical [15] [17]. This fragmentation pathway represents the preferred decomposition route due to the stability of the trichloromethyl carbocation and the neutrality of the expelled isocyanate radical [15].

Secondary fragmentation patterns include loss of chlorine atoms from both the molecular ion and primary fragments [15] [17]. The fragment at mass-to-charge ratio 117 results from loss of a single chlorine atom from the molecular ion, while the fragment at mass-to-charge ratio 82 corresponds to the dichlorocarbene cation formed by sequential loss of chlorine and the isocyanate group [15]. The isocyanate fragment itself appears at mass-to-charge ratio 42, serving as a diagnostic marker for compounds containing the nitrogen=carbon=oxygen functional group [17].

Chlorine isotope effects create characteristic patterns throughout the mass spectrum due to the natural abundance ratio of chlorine-35 to chlorine-37 isotopes [15] [17]. These isotope patterns provide additional structural confirmation and aid in distinguishing chlorinated compounds from other halogenated derivatives [15].

| Fragment m/z | Fragment Ion | Loss/Fragmentation | Relative Intensity | Structural Significance |

|---|---|---|---|---|

| 160 (M+) | [CCl₃NCO]⁺- | Molecular ion | Low-Medium | Complete molecular structure |

| 125 | [CCl₃]⁺ | Loss of NCO (-35) | High | Alpha-cleavage product |

| 117 | [CCl₂NCO]⁺ | Loss of Cl (-43) | Medium | Chlorine loss from molecular ion |

| 82 | [CCl₂]⁺ | Loss of NCO and Cl (-78) | Medium | Dichlorocarbene fragment |

| 42 | [NCO]⁺ | Isocyanate fragment | Medium-High | Diagnostic for isocyanates |

| 35/37 | [Cl]⁺ | Chlorine isotope pattern | Strong | Characteristic chlorine isotopes |

Phosgenation of Trichloromethylamines

The phosgenation of trichloromethylamines represents one of the most established synthetic pathways for preparing trichloromethyl isocyanate [1] [2]. This methodology employs phosgene as the carbonylating agent to convert primary amines into their corresponding isocyanates through a well-characterized mechanism. The process typically operates under mild conditions, with reaction temperatures ranging from room temperature to 0°C under an inert atmosphere [1].

The reaction mechanism proceeds through the initial formation of an intermediate carbamyl chloride species, which subsequently eliminates hydrogen chloride to yield the desired isocyanate product [2]. Trichloromethyl chloroformate, commonly known as diphosgene, has emerged as a particularly effective reagent for this transformation [1] [2]. When employed with aliphatic amines at 0°C in the presence of 1,8-bis(dimethylamino)naphthalene as a non-nucleophilic base, this method achieves excellent yields ranging from 73% to 81% [1].

A significant advantage of this approach is the ability to obtain products with greater than 95% purity through simple extractive workup procedures, eliminating the need for complex distillation protocols [1]. This characteristic proves particularly valuable for synthesizing heat-sensitive or non-volatile isocyanates that would decompose under traditional purification conditions. The methodology demonstrates broad substrate tolerance, successfully converting 1,6-diaminohexane, benzyl isocyanate, and various methylbenzyl isocyanate derivatives [1].

The liquid phase salt-forming phosgene method constitutes another variant of this approach, wherein amines initially form hydrochloride or carbonate salts with hydrogen chloride or carbon dioxide gas [3]. These salts subsequently react with liquid phase phosgene to generate isocyanates under exceptionally mild conditions, even at room temperature. However, this method exhibits longer reaction times, higher solvent requirements, and produces substantial byproducts compared to direct phosgenation approaches [3].

Chlorocarbonyl Isocyanate Derivatives

The utilization of chlorocarbonyl isocyanate derivatives presents an alternative synthetic strategy for trichloromethyl isocyanate preparation [4] [5]. This methodology employs N-chlorocarbonyl isocyanate as a key intermediate, which is prepared in 90% yield through partial hydrolysis of the addition product formed between phosgene and cyanogen chloride [5].

The synthetic protocol involves the reaction of various heterocyclic compounds with chlorocarbonyl isocyanate derivatives in tetrahydrofuran-triethylamine systems [4]. This approach has demonstrated particular utility in the synthesis of functionalized fused-ring heterocycles, where tautomers of heterocyclic ethenols react with N-chlorocarbonyl isocyanate to yield complex polycyclic structures [4]. The reaction typically proceeds through nucleophilic attack mechanisms followed by cyclocondensation processes.

Trichloromethyl chloroformate serves as an effective phosgene equivalent in these transformations [6]. The reagent demonstrates remarkable versatility in its reactions with amines, amino acids, and amino alcohols, providing access to diverse carbamate and isocyanate derivatives [6]. The methodology exhibits excellent functional group tolerance, accommodating substrates containing various sensitive functionalities without significant decomposition or side reactions.

Advanced Catalytic Approaches

Modern synthetic approaches to trichloromethyl isocyanate have increasingly focused on developing advanced catalytic methodologies that offer improved selectivity, milder reaction conditions, and enhanced environmental compatibility [7] [3]. These approaches represent significant departures from traditional phosgene-based protocols, addressing both safety concerns and sustainability considerations.

Reductive carbonylation methodologies employ transition metal catalysts to facilitate the conversion of nitro compounds directly to isocyanates [3]. This approach utilizes homogeneous catalysts including platinum, rhodium, ruthenium, and palladium complexes to promote the reductive carbonylation process [3]. The methodology offers the advantage of milder reaction conditions compared to direct phosgene methods, though it requires expensive Group VIII metal compounds that increase production costs.

To address catalyst recycling challenges, researchers have developed heterogeneous catalyst systems incorporating iron-copper metal selenides supported on cerium and gamma-aluminum oxide substrates [3]. These systems provide improved catalyst recovery and reuse capabilities while maintaining comparable catalytic activity. Various forms of rhodium, ruthenium, and palladium complexes have been immobilized on solid supports to facilitate separation and recycling processes.

Oxidative carbonylation approaches represent another catalytic strategy employing molecular oxygen as the primary oxidant [3]. This methodology requires careful control of carbon monoxide and oxygen concentrations to avoid potentially explosive mixtures within specific concentration ranges. Recent advances have explored the use of carbon dioxide as a sustainable carbon source for carbamate synthesis, though limitations persist due to the inherent kinetic inertia and thermodynamic stability of carbon dioxide.

Dimethyl carbonate methodologies have gained prominence as environmentally benign alternatives to phosgene-based syntheses [3]. Dimethyl carbonate serves as an eco-friendly reagent due to its structural similarity to phosgene while avoiding chloride ion formation and reducing equipment corrosiveness. The reaction of aliphatic amines with dimethyl carbonate proceeds under very mild conditions below 90°C, achieving carbamate yields of 65-98% [3]. However, aromatic amines require harsher reaction conditions due to their lower nucleophilicity and basicity.

Purification and Isolation Techniques

The purification and isolation of trichloromethyl isocyanate requires specialized techniques due to the compound's inherent reactivity, moisture sensitivity, and thermal instability [8] [9]. Contemporary industrial practices employ multiple purification stages to achieve the high purity standards required for synthetic applications.

Extractive workup procedures constitute the primary isolation method immediately following synthetic transformations [1]. These protocols typically involve aqueous extraction to remove inorganic salts and acidic byproducts, followed by organic phase separation to isolate the crude isocyanate product. The simplicity of this approach allows for greater than 95% purity achievement without requiring complex separation equipment [1].

Thin-film evaporation represents the gold standard for final purification of isocyanate products [8]. This technique operates under reduced pressure conditions ranging from 1 to 120 millibar at temperatures between 90°C and 170°C [8]. The process utilizes at least one theoretical plate to achieve efficient separation of the gaseous vapor stream from liquid components containing high-boiling impurities and unvaporizable residues [8].

The falling-film evaporation process provides an alternative approach for continuous processing applications [8]. This methodology distributes the crude isocyanate as a thin film over heated internal surfaces, enabling efficient vaporization while minimizing thermal degradation. The technique proves particularly effective for processing large volumes while maintaining product quality.

Vacuum distillation protocols offer precise control over separation conditions, operating at reduced pressures between 1 and 100 millibar with temperatures maintained between 100°C and 160°C [8]. This approach proves especially valuable for heat-sensitive isocyanate compounds that would decompose under atmospheric pressure distillation conditions.

Paddle dryer systems address the challenges associated with processing viscous residues containing valuable isocyanate products [8]. These systems incorporate both heating and cooling zones with screw discharge mechanisms for unvaporizable residues. The Discotherm dryer technology represents a particularly advanced implementation of this approach, enabling recovery of isocyanate from high-viscosity streams while maintaining product integrity [8].

Column chromatographic purification provides the highest achievable purity levels for analytical applications [10]. This technique employs silica gel stationary phases with carefully selected eluent systems to achieve complete separation of isocyanate products from impurities. While this approach delivers exceptional purity, it remains limited to small-scale applications due to throughput constraints.

Precipitation techniques using non-polar solvents offer convenient methods for removing salt byproducts from reaction mixtures [11]. The addition of hexane or pentane to reaction solutions containing tetramethylammonium salts and silver sulfide byproducts enables selective precipitation of inorganic components while leaving the desired trichloromethyl isocyanate dissolved in the organic phase [11]. This approach requires only simple filtration and solvent removal operations to achieve purified products.

The physical properties data for trichloromethyl isocyanate demonstrates its moisture sensitivity and relatively high volatility, with a boiling point range of 119-123°C and vapor pressure of 14.9 mmHg at 25°C [12] [13]. The compound exhibits a density of 1.56 g/cm³ and refractive index between 1.477-1.479, appearing as a clear colorless liquid with a pungent odor [12] [13] [14]. These properties necessitate careful handling procedures and appropriate storage conditions to maintain product stability and prevent decomposition.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂Cl₃NO | Multiple sources [12] [13] [15] |

| Molecular Weight (g/mol) | 160.39 | Multiple sources [12] [13] [15] |

| CAS Number | 30121-98-3 | Multiple sources [12] [13] [15] |

| Boiling Point (°C) | 119-123 | ChemicalBook, Parchem [12] [14] |

| Density (g/cm³) | 1.56 | ChemicalBook, Parchem [12] [14] |

| Refractive Index | 1.477-1.479 | ChemicalBook, Parchem [12] [14] |

| Flash Point (°C) | 119-123 | ChemicalBook [12] |

| Vapor Pressure (mmHg at 25°C) | 14.9 | ChemBK [13] |

| Sensitivity | Moisture Sensitive | ChemicalBook [12] |

| Appearance | Clear colorless liquid | Multiple sources [12] [15] |

| Methodology | Reaction Conditions | Yield Range (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Phosgenation of Trichloromethylamines | Room temperature to 0°C, inert atmosphere | 70-90 | Mild conditions, high selectivity [1] [2] | Toxic phosgene required |

| Diphosgene Method | 0°C, dichloromethane, non-nucleophilic base | 73-81 | No distillation needed, >95% purity [1] | Limited to specific substrates |

| Chlorocarbonyl Isocyanate Derivatives | THF-triethylamine system | 80-95 | Functional group tolerance [4] [5] | Requires careful handling |

| Reductive Carbonylation | High pressure, transition metal catalysts | 60-80 | Milder than direct methods [3] | Expensive catalysts |

| Dimethyl Carbonate Method | Mild conditions <90°C for aliphatic | 65-98 | Environmentally friendly [3] | Harsh conditions for aromatics |

| Technique | Operating Conditions | Purity Achieved (%) | Applications |

|---|---|---|---|

| Extractive Workup | Aqueous extraction, organic phase separation | >95 | Primary isolation from reaction mixture [1] |

| Thin-Film Evaporation | 1-120 mbar, 90-170°C | 95-99 | Final purification, high boiler removal [8] |

| Vacuum Distillation | 1-100 mbar, 100-160°C | 95-99 | Heat-sensitive compounds [8] |

| Paddle Dryer | Heating/cooling zones, screw discharge | 85-95 | Viscous residue processing [8] |

| Column Chromatography | Silica gel, appropriate eluent | >99 | Analytical purity [10] |

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (88.37%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (90.7%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H334 (11.63%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Health Hazard